An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylfuran-3-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylfuran-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylfuran-3-carboxamide is a heterocyclic organic compound featuring a furan ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs—including 2-methylfuran, 2-methylfuran-3-carboxylic acid, and various furan carboxamides—to provide a comprehensive theoretical and predictive overview of its physical and chemical properties. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into its expected characteristics, potential synthetic routes, and safety considerations.
Introduction: The Furan Carboxamide Scaffold in Modern Chemistry
The furan ring is a privileged scaffold in medicinal chemistry and materials science, prized for its aromaticity, hydrogen bonding capabilities, and versatile reactivity. When functionalized with a carboxamide group, the resulting furan carboxamide moiety becomes a potent pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. Furan-2-carboxamides, for instance, have been investigated for their antibiofilm properties against pathogenic bacteria like Pseudomonas aeruginosa.[1] The strategic placement of a methyl group, as in 2-methylfuran-3-carboxamide, is anticipated to modulate the compound's electronic profile, lipophilicity, and metabolic stability, making it a molecule of significant interest for structure-activity relationship (SAR) studies.
This guide will extrapolate the expected properties of 2-Methylfuran-3-carboxamide, providing a robust starting point for its synthesis, characterization, and application in research settings.
Predicted Physicochemical Properties
Direct experimental data for 2-Methylfuran-3-carboxamide is scarce. Therefore, the following properties are predicted based on the known characteristics of its parent structures: 2-methylfuran, 2-methylfuran-3-carboxylic acid, and related amides.
Structural and Molecular Data
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₆H₇NO₂ | Based on the structure (C₅H₅O from the 2-methylfuran core + CONH₂ group). |
| Molecular Weight | 125.13 g/mol | Calculated from the molecular formula. |
| IUPAC Name | 2-methylfuran-3-carboxamide | Standard nomenclature. |
| CAS Number | Not readily available | Indicates the compound is not commonly indexed in major chemical databases. |
| Appearance | White to off-white or light brown solid. | The parent acid, 2-methylfuran-3-carboxylic acid, is a solid. Amide derivatives are typically crystalline solids at room temperature. |
Predicted Physical Properties
| Property | Predicted Value / Information | Rationale |
| Melting Point | >100 °C (likely in the range of 120-180 °C) | The parent acid is a solid, and the introduction of the amide group, capable of strong intermolecular hydrogen bonding, will significantly increase the melting point compared to liquid 2-methylfuran. |
| Boiling Point | >300 °C (with potential decomposition) | High due to strong hydrogen bonding. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. | The carboxamide group will impart some water solubility, but the furan ring and methyl group contribute to its lipophilic character. 2-methylfuran itself has low water solubility (<1 mg/mL).[2] |
| pKa | ~17 (Amide N-H) | The amide proton is weakly acidic. The furan ring is a weak base. |
Proposed Synthetic Pathway
The synthesis of 2-Methylfuran-3-carboxamide can be logically approached from its corresponding carboxylic acid, 2-methylfuran-3-carboxylic acid, which is commercially available. A standard two-step, one-pot amidation procedure is the most field-proven and reliable method.
Rationale for Synthetic Strategy
Direct amidation of a carboxylic acid with ammonia is possible but requires harsh conditions (high temperature and pressure). A more controlled and efficient laboratory-scale synthesis involves the activation of the carboxylic acid to form a more reactive intermediate, which is then readily attacked by an ammonia source. Carbonyldiimidazole (CDI) is an excellent choice for an activating agent as its byproducts (imidazole and CO₂) are easily removed.
Experimental Workflow: Synthesis of 2-Methylfuran-3-carboxamide
Caption: Proposed one-pot synthesis workflow for 2-Methylfuran-3-carboxamide.
Detailed Protocol
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Activation: Dissolve 1.0 equivalent of 2-methylfuran-3-carboxylic acid in anhydrous tetrahydrofuran (THF). Add 1.1 equivalents of carbonyldiimidazole (CDI) portion-wise.
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Intermediate Formation: Heat the reaction mixture to 45-50 °C and stir for 2 hours. The reaction can be monitored by TLC or by observing the cessation of CO₂ evolution. This step forms the highly reactive acylimidazolide intermediate.
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Amidation: Cool the reaction mixture to room temperature. Add an excess (3-5 equivalents) of concentrated aqueous ammonium hydroxide dropwise.
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Reaction: Stir the mixture vigorously at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
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Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Predicted Spectroscopic Data
Characterization of the final product is critical. The following are the expected spectroscopic signatures for 2-Methylfuran-3-carboxamide.
| Spectroscopy | Expected Features |
| ¹H NMR | - Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm. - Furan Protons (C4-H, C5-H): Two doublets in the aromatic region, likely between δ 6.0-7.5 ppm. - Amide Protons (-NH₂): Two broad singlets (or one broad singlet for both) in the downfield region, typically δ 5.5-8.0 ppm, which are D₂O exchangeable. |
| ¹³C NMR | - Methyl Carbon (-CH₃): An aliphatic signal around δ 10-15 ppm. - Furan Carbons: Four signals in the range of δ 110-160 ppm. - Carbonyl Carbon (-C=O): A downfield signal around δ 165-175 ppm. |
| FTIR (cm⁻¹) | - N-H Stretch: Two distinct peaks (for primary amide) in the range of 3100-3500 cm⁻¹. - C-H Stretch (Aromatic/Alkene): Peaks just above 3000 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A peak around 1600-1640 cm⁻¹. |
| Mass Spec (MS) | - [M]⁺: Expected molecular ion peak at m/z = 125.13. - [M+H]⁺: Expected peak at m/z = 126.14 in ESI positive mode. |
Chemical Reactivity and Stability
Stability
The compound is expected to be stable under standard laboratory conditions. However, like many furan derivatives, it may be susceptible to degradation under strongly acidic conditions, which can cause ring-opening. It should be stored in a cool, dry place away from strong oxidizing agents.
Reactivity
The reactivity of 2-Methylfuran-3-carboxamide is dictated by its three key functional components: the furan ring, the methyl group, and the carboxamide group.
Caption: Logical relationship of reactive sites and potential chemical transformations.
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Furan Ring: The electron-rich furan ring is susceptible to electrophilic aromatic substitution , primarily at the C5 position, which is the most activated site. It can also participate as the diene in Diels-Alder reactions .
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Carboxamide Group: The amide can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also be dehydrated to the corresponding nitrile using reagents like P₂O₅ or trifluoroacetic anhydride.
-
Methyl Group: The methyl group is relatively unreactive but can undergo oxidation under strong oxidizing conditions.
Safety and Handling
While no specific safety data exists for 2-Methylfuran-3-carboxamide, a conservative approach based on related compounds is mandatory.
-
2-Methylfuran: Classified as a flammable liquid, toxic if swallowed, and fatal if inhaled.[3][4]
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Methyl 2-methylfuran-3-carboxylate: May cause skin, eye, and respiratory irritation.[5]
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2-Methylfuran-3-carboxylic acid: Causes severe skin burns and eye damage.
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[6]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.[3][4]
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Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.
Conclusion and Future Outlook
2-Methylfuran-3-carboxamide represents an intriguing yet underexplored molecule. Based on this in-depth analysis of its structural analogs, it is predicted to be a stable, crystalline solid with versatile chemical reactivity. The synthetic route proposed herein is robust and based on well-established chemical principles, providing a clear path for its preparation. For scientists in drug discovery, the furan carboxamide scaffold offers a promising starting point for developing novel therapeutics, particularly in the anti-infective space.[1] Future experimental validation of the properties outlined in this guide will be invaluable to the scientific community.
References
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Wikipedia. (n.d.). 2-Methylfuran. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 2-Methyl-3-furanthiol (HMDB0036611). Retrieved from [Link]
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Pace, V. (2024). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]
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Orellana-Pizarro, C., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Retrieved from [Link]
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Jia, M., et al. (2018). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylfuran-3-carbaldehyde. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]
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